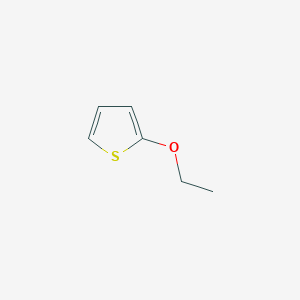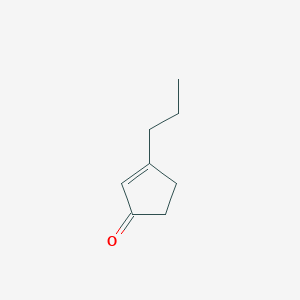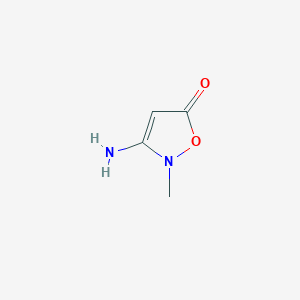
2-Ethoxythiophene
Übersicht
Beschreibung
2-Ethoxythiophene is a chemical compound with the molecular formula C6H8OS . It is used in various applications due to its unique properties .
Synthesis Analysis
Thiophene derivatives, including this compound, have been synthesized using various methods. One such method is the autopolymerization reaction, which is commonly used for the synthesis of polythiophenes using halogenated thiophene derivatives . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular weight of this compound is 128.19 . Its InChI code is 1S/C6H8OS/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3 and the InChI key is VYDVLDNLTSOBLM-UHFFFAOYSA-N .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene, a similar compound to this compound, has been studied. The reaction products and mechanism were analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.19 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Nanocomposite Synthesis
2-Ethoxythiophene derivatives have been utilized in the synthesis of nanocrystal-polymer nanocomposites. A study demonstrated the use of 2-(2-ethoxyethoxy)ethoxy modified polythiophene as a protecting group for gold nanoparticles, achieving homogeneous dispersion and size distribution. This indicates potential applications in optoelectronics and microelectronics (Lai et al., 2009).
Organic Solar Cells
In the field of organic solar cells, this compound derivatives have been significant. A study involving Dithienosilole-Based Small-Molecule Organic Solar Cells demonstrated the relationship between molecular structure and photovoltaic performance, showcasing the utility of these derivatives in solar cell technology (Ni et al., 2015).
Electrocatalysis
This compound derivatives are reported to have electrocatalytic activities. For instance, studies have shown the catalytic activity of cobalt tetra ethoxythiophene and cobalt tetra phenoxypyrrole phthalocyanine complexes towards oxidation of various compounds, highlighting their potential in electrocatalysis (Sehlotho et al., 2006).
Polymer Chemistry
In polymer chemistry, this compound derivatives have been studied for their applications in creating novel materials. One study focused on synthesizing block copolythiophene with hexyl and triethylene glycol side chains, which found applications in creating films with specific self-assembled structures (Higashihara et al., 2011).
Photodetectors
Modified 3,4-ethylenedioxythiophene, which is closely related to this compound, has been employed in polymer photodetectors. It has been shown to significantly depress the dark current of these detectors without a major decrease in photovoltaic properties (Zhang et al., 2015).
Battery Technology
This compound derivatives have also been explored in battery technology. For instance, a study on poly(3,4-ethylenedioxythiophene)/V2O5 nanocomposites demonstrated their potential as cathode materials in rechargeable lithium batteries, showing an enhancement in discharge capacity (Murugan, 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Ethoxythiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a crucial role in medicinal chemistry to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecule.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties . The downstream effects of these interactions would depend on the specific pathway and the biological context.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the diverse pharmacological properties of thiophene derivatives, the effects could range from modulation of cellular signaling pathways to direct cytotoxic effects .
Biochemische Analyse
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that 2-Ethoxythiophene may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Eigenschaften
IUPAC Name |
2-ethoxythiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDVLDNLTSOBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321027 | |
| Record name | 2-ethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36448-24-5 | |
| Record name | NSC368008 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3051771.png)



![4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3051776.png)




